4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation reactions involving chlorination and trifluoromethylation of pyridine derivatives.
Introduction of the Morpholine Ring: The pyridine intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Formation of the Thiomorpholine-4-carbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and thiomorpholine-4-carbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17ClF3N3O2S |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17ClF3N3O2S/c16-11-7-10(15(17,18)19)8-20-13(11)22-1-4-24-12(9-22)14(23)21-2-5-25-6-3-21/h7-8,12H,1-6,9H2 |
InChI Key |
YSJMQMJNWCSYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.